molecular formula C22H15N3O4S B6023480 2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No.: B6023480
M. Wt: 417.4 g/mol
InChI Key: JDSHXGIXDRPFMN-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound . The molecule also includes a 4-nitrophenyl group and a phenyl group, which are aromatic rings, and an oxoethylthio group, which contains sulfur and oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and one oxygen atom . The 4-nitrophenyl and phenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The oxoethylthio group contains sulfur and oxygen atoms, which may also influence the compound’s properties .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c26-20(15-10-12-17(13-11-15)25(28)29)14-30-22-23-19-9-5-4-8-18(19)21(27)24(22)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHXGIXDRPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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